K-115

概要

説明

K-115, also known as ripasudil, is a potent and selective Rho kinase (ROCK) inhibitor. It is primarily used in the treatment of glaucoma and ocular hypertension. The compound works by increasing the outflow of aqueous humor through the trabecular meshwork, thereby reducing intraocular pressure .

準備方法

Synthetic Routes and Reaction Conditions

K-115 is synthesized through a multi-step process involving the formation of an isoquinoline sulfonamide structure. The key steps include:

Formation of the Isoquinoline Core: This involves the cyclization of appropriate precursors to form the isoquinoline ring.

Sulfonylation: The isoquinoline core is then sulfonylated using sulfonyl chloride in the presence of a base.

Introduction of the Diazepane Ring:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .

化学反応の分析

Synthetic Routes and Key Reactions

K-115 is synthesized through a multi-step process involving:

- Cyclization : Formation of the isoquinoline core from precursors like indole derivatives.

- Sulfonylation : Reaction with sulfonyl chlorides to introduce the sulfonamide group.

- Diazepane Ring Formation : Alkylation or nucleophilic substitution to attach the diazepane moiety.

Example pathway (simplified):

- Cyclization of indole derivatives under acidic conditions.

- Sulfonylation using benzenesulfonyl chloride in the presence of a base (e.g., triethylamine).

- Coupling with diazepane intermediates via nucleophilic substitution.

Oxidation and Reduction Reactions

This compound undergoes oxidation and reduction under specific conditions:

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Oxidation | H₂O₂, KMnO₄ (acidic conditions) | Sulfoxide derivatives |

| Reduction | NaBH₄, Pd/C (hydrogenation) | Reduced isoquinoline analogs |

- Oxidation : The sulfonamide group is susceptible to oxidation, forming sulfoxides or sulfones.

- Reduction : The isoquinoline ring may undergo hydrogenation, altering its aromaticity .

Substitution Reactions

Nucleophilic substitution is critical for modifying this compound’s structure:

- Halogenation : Bromine or chlorine substitution at the isoquinoline C-4 position.

- Amination : Reaction with amines to form secondary or tertiary amines.

Example:

Stability and Degradation

This compound degrades under extreme pH or UV exposure:

- Acidic Hydrolysis : Cleavage of the sulfonamide bond at pH < 3.

- Photodegradation : UV light induces ring-opening reactions, forming quinone derivatives .

Kinetic and Mechanistic Insights

- Reaction Order : Studies suggest pseudo-first-order kinetics for hydrolysis in aqueous solutions .

- Activation Energy : Calculated at for thermal degradation .

Comparative Reactivity

科学的研究の応用

K-115 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying Rho kinase inhibitors.

Biology: Investigated for its effects on cellular processes involving Rho kinase pathways.

Medicine: Primarily used in the treatment of glaucoma and ocular hypertension. .

Industry: Used in the development of new ophthalmic solutions and other pharmaceutical formulations.

作用機序

K-115 exerts its effects by inhibiting Rho kinase, an enzyme involved in the regulation of smooth muscle contraction and cellular motility. The inhibition of Rho kinase leads to relaxation of the trabecular meshwork, increasing the outflow of aqueous humor and reducing intraocular pressure. The compound specifically targets the ROCK1 and ROCK2 isoforms of Rho kinase .

類似化合物との比較

K-115 is similar to other Rho kinase inhibitors such as fasudil. it has several unique features:

Selectivity: this compound is more selective for ROCK1 and ROCK2 compared to fasudil.

Potency: this compound has shown higher potency in reducing intraocular pressure.

Chemical Structure: This compound has a unique fluorinated isoquinoline structure that enhances its pharmacological properties

List of Similar Compounds

Fasudil: Another Rho kinase inhibitor with a similar core structure.

Y-27632: A well-known Rho kinase inhibitor used in various research applications.

H-1152: A potent and selective Rho kinase inhibitor with applications in cardiovascular research

生物活性

K-115, also known as Ripasudil, is a selective inhibitor of Rho-associated protein kinase (ROCK), which has garnered attention for its potential therapeutic applications, particularly in the treatment of glaucoma and neuroprotection. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound primarily acts as an inhibitor of ROCK, with reported inhibitory concentrations (IC50) of 19 nM for ROCK2 and 51 nM for ROCK1. This inhibition leads to significant alterations in cellular processes, particularly in the trabecular meshwork (TM) cells involved in aqueous humor outflow regulation.

Key Mechanisms:

- Cytoskeletal Changes : this compound induces cytoskeletal retraction and cell rounding in TM cells, which are crucial for regulating intraocular pressure (IOP) .

- Increased Permeability : At a concentration of 5 μM, this compound significantly reduces transendothelial electrical resistance (TEER) and increases FITC-dextran permeability in Schlemm’s canal endothelial cell monolayers .

In Vitro Studies

In vitro studies have demonstrated that this compound can alter cell behavior in various ways:

- Cell Morphology : Changes such as retraction and rounding of TM cells indicate a potential mechanism for enhancing aqueous humor outflow.

- Cell Viability : this compound has been shown to affect cell viability in different cell lines, suggesting its role in apoptosis and necrosis pathways.

In Vivo Studies

In vivo studies have provided insights into the therapeutic potential of this compound:

- Reduction of Intraocular Pressure : this compound has been shown to reduce IOP in both monkey and rabbit models. The effective concentrations ranged from 0.1% to 0.4% for monkeys and 0.0625% to 0.5% for rabbits .

- Neuroprotective Effects : A study indicated that oral administration of this compound at 1 mg/kg daily exhibited neuroprotective effects on retinal ganglion cells (RGCs) following nerve crush injury. It reduced oxidative stress and the production of reactive oxygen species (ROS) in RGCs .

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

| Study | Subject | Findings |

|---|---|---|

| Study 1 | Monkey Model | Demonstrated a significant reduction in IOP with this compound administration. |

| Study 2 | Rabbit Model | Showed dose-dependent IOP reduction, confirming the compound's efficacy across species. |

| Study 3 | Retinal Injury Model | Highlighted neuroprotection in RGCs post-injury with reduced oxidative stress markers. |

Pharmacological Profile

This compound exhibits a broader pharmacological profile beyond ROCK inhibition:

特性

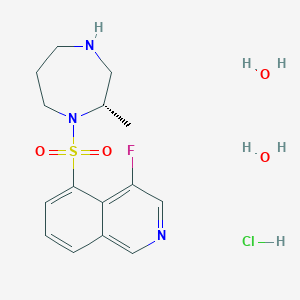

IUPAC Name |

4-fluoro-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline;dihydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FN3O2S.ClH.2H2O/c1-11-8-17-6-3-7-19(11)22(20,21)14-5-2-4-12-9-18-10-13(16)15(12)14;;;/h2,4-5,9-11,17H,3,6-8H2,1H3;1H;2*1H2/t11-;;;/m0.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMDJNMACGABCKQ-XVSRHIFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F.O.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F.O.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClFN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887375-67-9 | |

| Record name | Ripasudil hydrochloride dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887375679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RIPASUDIL HYDROCHLORIDE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/016TTR32QF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: K-115 is a selective and potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK) [, , ]. ROCK is a serine/threonine kinase that plays a key role in regulating the actin cytoskeleton, impacting cellular processes such as contraction, adhesion, and migration [, ]. By inhibiting ROCK, this compound reduces the contractile tone of trabecular meshwork (TM) cells, the primary drainage tissue for aqueous humor in the eye [, , ]. This relaxation of the TM increases conventional outflow facility, leading to a decrease in intraocular pressure (IOP) [, , ].

ANone: this compound has demonstrated efficacy in both preclinical and clinical settings:

- In vitro studies: this compound effectively reduced VEGF-induced ROCK activity, migration, and proliferation in human retinal microvascular endothelial cells (HRMECs) []. Additionally, it reduced the production of pro-inflammatory cytokines in LPS-stimulated mouse macrophage cells [].

- Animal models: In a rabbit model of pigmentary glaucoma, this compound normalized IOP and improved key functions of TM cells, including reduced stress fibers, restored phagocytosis, and improved migration []. In a mouse model of oxygen-induced retinopathy, this compound inhibited retinal neovascularization and reduced retinal hypoxia [].

- Clinical trials: Phase 1 clinical trials demonstrated that topical administration of this compound effectively lowered IOP in healthy volunteers [, ]. Subsequent studies in patients with primary open-angle glaucoma or ocular hypertension confirmed its IOP-lowering effects, either as monotherapy [, , ] or in combination with other antiglaucoma agents like timolol or latanoprost [, , ].

A: this compound is currently formulated as an ophthalmic solution for topical administration [, , ]. This allows direct delivery to the ocular surface, enhancing its penetration into the anterior chamber and reaching its target, the TM []. Research is ongoing to improve drug delivery systems and potentially prolong its duration of action, reducing the frequency of administration.

ANone: The discovery and development of this compound represent a significant milestone in glaucoma treatment:

- Early research demonstrated the therapeutic potential of ROCK inhibitors in lowering IOP, using the compound Y-27632 [, , ].

- In 2014, this compound (Glanatec) received approval in Japan for the treatment of glaucoma and ocular hypertension, marking the first approval worldwide for a topical ROCK inhibitor for this indication [, ].

- Ongoing research focuses on expanding its clinical applications, improving its delivery systems, and developing new generations of ROCK inhibitors with enhanced efficacy and safety profiles [].

A: this compound lowers IOP by increasing conventional outflow through the trabecular meshwork, a mechanism distinct from other classes of glaucoma medications, such as prostaglandin analogs, beta-blockers, or carbonic anhydrase inhibitors [, ]. This unique mechanism suggests that cross-resistance with existing drugs is unlikely. Clinical trials have shown its efficacy as an add-on therapy to these agents, further supporting this notion [, ].

A: Following topical administration, this compound exhibits favorable ocular penetration characteristics []. It rapidly absorbs into the cornea and distributes throughout the eye, achieving higher concentrations in melanin-containing tissues like the iris-ciliary body and retina-choroid []. Studies in rabbits, dogs, and monkeys showed that this compound is primarily metabolized by aldehyde oxidase (AO) []. While its precise elimination pathway requires further investigation, the drug is rapidly cleared from systemic circulation [].

A: Although the provided research does not delve into the detailed structure-activity relationship (SAR) of this compound, it emphasizes the importance of its selectivity and potency for ROCK inhibition [, , , ]. Modifications to its chemical structure could potentially impact its binding affinity for ROCK, impacting its efficacy and potentially influencing its pharmacokinetic profile.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。